Ingenol

PKC activation EC50 Isoform selectivity

This high-purity parent ingenol (≥98%, CAS 30220-46-3) is the indispensable reference standard for structure-activity relationship (SAR) studies and the development of next-generation PKC modulators. With a Ki of 30 µM for PKC, it establishes the baseline against which potency gains of C3- and C20-esterified derivatives (ingenol mebutate, ingenol disoxate) are quantitatively measured. Procurement of this specific scaffold is critical for generating valid comparative data in medicinal chemistry programs. Not interchangeable with clinical derivatives. For R&D use only.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
CAS No. 30220-46-3
Cat. No. B1671944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol
CAS30220-46-3
SynonymsIngenol,
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO
InChIInChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1
InChIKeyVEBVPUXQAPLADL-POYOOMFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ingenol (CAS 30220-46-3) as a Protein Kinase C (PKC) Activator: Comparative Baseline for Procurement and Research Selection


Ingenol (CAS 30220-46-3) is a diterpenoid of the ingenane class that serves as a protein kinase C (PKC) activator. It binds to the C1 domain of PKC with a Ki of 30 µM and activates the enzyme, inducing biological responses such as morphological changes and ornithine decarboxylase activity in cellular models [1]. Ingenol is the core scaffold from which clinically utilized derivatives like ingenol mebutate (ingenol-3-angelate) and development-stage candidates like ingenol disoxate are synthesized. Its relatively weak PKC binding affinity (Ki = 30 µM) distinguishes it from esterified derivatives that exhibit nanomolar potency, making the parent compound a critical reference standard for structure-activity relationship (SAR) studies and the development of more potent or selective analogs [2].

Why Ingenol and Its Derivatives Cannot Be Considered Interchangeable PKC Activators: Evidence-Based Differentiation


Ingenol, ingenol mebutate, and other ingenol derivatives are not interchangeable despite sharing a common diterpene core. Substitution at the C3 and C20 hydroxyl groups dramatically alters PKC binding affinity, isoform selectivity, and biological outcome [1]. For instance, the parent ingenol is an extremely weak PKC activator with a Ki of 30 µM, whereas ingenol mebutate (the 3-angelate ester) exhibits Kis in the sub-nanomolar range (0.105–0.376 nM) across multiple PKC isoforms . Furthermore, chemical stability differs markedly: ingenol mebutate is prone to acyl migration that compromises bioactivity, while ingenol disoxate was specifically engineered to minimize this degradation pathway [2]. These quantitative differences in potency, selectivity, and stability mean that selecting the wrong ingenol variant—or assuming generic equivalence—will yield invalid experimental results or suboptimal therapeutic development outcomes. The evidence below establishes the precise, measurable differentiation that must guide scientific selection.

Ingenol vs. Ingenol Mebutate vs. Ingenol Disoxate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


PKC Isoform Activation Potency: Ingenol Disoxate vs. Ingenol Mebutate (EC50 Comparison)

Ingenol disoxate (LEO 43204) demonstrates consistently higher potency for activating multiple PKC isoforms compared to ingenol mebutate. In a head-to-head profiling study, ingenol disoxate exhibited lower EC50 values (i.e., greater potency) for PKCβII (0.12–0.31 nM vs. 0.36–0.39 nM), PKCδ (4.3 nM vs. 5.5 nM), PKCη (3.4 nM vs. 4.8 nM), and PKCε (6.5 nM vs. 11.2 nM) [1]. This indicates that ingenol disoxate is a more potent activator across both classical (βII) and novel (δ, η, ε) PKC isoforms under identical assay conditions.

PKC activation EC50 Isoform selectivity Ingenol disoxate

Cytotoxic Potency in Keratinocytes: Ingenol Disoxate and Novel Ingenanes vs. Ingenol Mebutate

Multiple comparative studies demonstrate that ingenol disoxate and certain novel ingenane derivatives exhibit superior cytotoxic potency against keratinocytes relative to ingenol mebutate. Ingenol disoxate exhibited significantly higher acute cytotoxicity in HeLa and HSC-5 cells as well as more potent cell growth arrest in normal human keratinocytes compared to ingenol mebutate [1]. In a separate cross-study, two ingenane derivatives isolated from Euphorbia trigona showed IC50 values of 0.39 µM and 0.32 µM against keratinocytes, representing 2.1–2.6× greater potency than ingenol mebutate (IC50 = 0.84 µM) [2].

Cytotoxicity Keratinocytes IC50 Actinic keratosis

Chemical Stability and Acyl Migration Resistance: Ingenol Disoxate vs. Ingenol Mebutate

Ingenol mebutate undergoes pH-dependent acyl migration that degrades bioactivity and necessitates refrigerated storage of the final product. Ingenol disoxate was specifically designed to overcome this limitation. In head-to-head stability studies, ingenol disoxate displayed increased stability in a clinically relevant hydroalcoholic gel formulation and in aqueous buffer, with minimal pH-dependent acyl migration degradation compared to ingenol mebutate [1]. This improved stability profile supports ambient temperature storage of the final product, whereas ingenol mebutate (Picato®) required refrigeration [2].

Chemical stability Acyl migration Formulation Shelf-life

In Vivo Antitumor Efficacy: Ingenol Disoxate vs. Ingenol Mebutate in Murine Melanoma Model

In a direct in vivo comparison using the murine B16 melanoma model, ingenol disoxate demonstrated superior antitumor efficacy relative to ingenol mebutate. Both compounds were formulated at 0.1% in a hydroalcoholic gel and applied topically for two consecutive days. Ingenol disoxate significantly increased median survival time compared to ingenol mebutate, and a significant effect on tumor ablation was also observed in a murine model of UV-induced skin carcinogenesis [1].

In vivo efficacy B16 melanoma Survival Antitumor

Therapeutic Index: Ingenol Mebutate vs. 5-Fluorouracil for Actinic Keratosis

A randomized, open-label, prospective clinical trial compared the tolerability and safety of ingenol mebutate gel (0.015%) with 5-fluorouracil cream (5%) for the treatment of facial actinic keratoses. The study enrolled 100 patients with AKs within a 25-cm² contiguous field on the face. Ingenol mebutate required only 3 days of once-daily application compared to 4 weeks of twice-daily application for 5-fluorouracil. Both treatments achieved comparable efficacy, but ingenol mebutate offered a substantially shorter treatment duration [1].

Actinic keratosis Tolerability Safety 5-Fluorouracil

Ingenol and Its Derivatives: Evidence-Based Application Scenarios for Procurement Decision-Making


Topical Field Therapy for Actinic Keratosis: Selecting Ingenol Mebutate (Picato®) for Short-Course Treatment

For researchers or clinicians requiring a topical treatment for actinic keratosis with a short, patient-friendly dosing regimen, ingenol mebutate (0.015% or 0.05% gel) provides a validated option. Clinical trials demonstrate that a 2–3 day, once-daily application achieves AK clearance rates of 71.9–81.8% at 8 weeks post-treatment [1][2]. The short treatment duration (3 days vs. 4 weeks for 5-fluorouracil) offers a significant compliance advantage [3]. However, procurement must account for the cold-chain requirement due to acyl migration instability [4].

Preclinical Oncology Research Requiring Maximum In Vivo Antitumor Efficacy: Prioritizing Ingenol Disoxate (LEO 43204)

In preclinical studies where maximal antitumor efficacy is the primary endpoint, ingenol disoxate (LEO 43204) is the preferred selection over ingenol mebutate. In the B16 murine melanoma model, ingenol disoxate (0.1% topical gel, 2 days) demonstrated significantly increased median survival time relative to ingenol mebutate, and also showed superior tumor ablation in a UV-induced skin carcinogenesis model [5]. Its improved chemical stability further supports ambient temperature storage, reducing logistical barriers for long-term in vivo studies [5].

Structure-Activity Relationship (SAR) Studies and Derivative Synthesis: Using Parent Ingenol (CAS 30220-46-3) as the Reference Scaffold

For medicinal chemistry programs focused on developing novel PKC modulators with improved selectivity or stability, parent ingenol (CAS 30220-46-3) serves as the essential reference scaffold. Its weak PKC binding affinity (Ki = 30 µM) [6] provides a baseline against which the potency gains of C3- and C20-esterified derivatives can be quantitatively measured. SAR studies have established that modifications to the ingenol core directly correlate with changes in chemical stability (acyl migration), pro-inflammatory effects, and PKCδ activation [7]. Procurement of high-purity ingenol is therefore critical for generating reliable comparative data in derivative development programs.

HIV Latency Reversal Research: Leveraging Ingenol Esters as Potent LRAs

In HIV cure research aimed at eliminating latent viral reservoirs, ingenol esters (including ingenol mebutate and synthetic analogs) are potent latency-reversing agents (LRAs) that activate PKC-mediated NF-κB signaling [8]. Comparative studies show that ingenol-B (a related ingenol ester) exhibits EC50 values of 13 nM in HIV-Jurkat cell lines and ~200 nM in primary CD4+ T cells from HIV donors [9]. Prodrug strategies for ingenol esters have demonstrated enhanced in vivo tolerability and expanded therapeutic windows relative to the parent LRAs [10]. Researchers should select ingenol derivatives based on the specific potency and tolerability profile required for their ex vivo or in vivo latency reversal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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